molecular formula C14H22N2O6 B1581060 tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate CAS No. 3392-12-9

tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate

Cat. No. B1581060
CAS RN: 3392-12-9
M. Wt: 314.33 g/mol
InChI Key: POBDBYGSGKMZPH-UHFFFAOYSA-N
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Description

“tert-Butyl (S)-(1-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-2-methylpropyl)carbamate” is a chemical compound. It’s also known as tert-Butyl carbamate or Boc-amide . It’s used in the palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of tert-Butyl carbamate involves a palladium-catalyzed cross-coupling reaction with various aryl halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The molecular formula of tert-Butyl carbamate is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Tert-Butyl carbamate undergoes palladium-catalyzed cross-coupling reactions with various aryl halides . It’s also involved in the synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

Tert-Butyl carbamate has a molecular weight of 117.15 . It’s a white to slightly yellow needle-like solid . It has a melting point of 105-108 °C . It’s soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Polymerization Initiator

Di-tert-butyl peroxide, closely related to tert-butyl carbamates, has been utilized as an initiator for the polymerization of styrene. Analysis of the resulting polymers shows the presence of tert-butoxy and methyl end-groups, suggesting initiation by tert-butoxy radicals. This demonstrates the compound's potential as a polymerization initiator under various conditions, highlighting its role in polymer chemistry (Allen & Bevington, 1961).

Asymmetric Mannich Reaction

Tert-butyl phenyl(phenylsulfonyl)methylcarbamate and its derivatives are synthesized through asymmetric Mannich reactions. These reactions are essential for creating chiral amino carbonyl compounds, showcasing the compound's significance in the synthesis of complex organic molecules with precise chirality control (Yang, Pan, & List, 2009).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds like tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate reveal intricate hydrogen bonding patterns. These studies are pivotal in understanding the molecular structure and potential interactions of carbamates in various chemical contexts (Weber et al., 1995).

Radical Reactions and Oxidation

The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes to synthesize imides and tert-butylperoxyamide acetals is another critical application. This reaction mechanism, involving the generation of carbon-centered radicals, underscores the role of tert-butyl carbamates in organic synthesis and radical chemistry (Ochiai, Kajishima, & Sueda, 1999).

Photoredox Catalysis

Tert-butyl carbamates are utilized in photoredox-catalyzed reactions for the amination of o-hydroxyarylenaminones, demonstrating their utility in photocatalyzed protocols. This innovative application enables the construction of 3-aminochromones under mild conditions, broadening the scope of photoredox catalysis in organic synthesis (Wang et al., 2022).

Mechanism of Action

The mechanism of action of tert-Butyl carbamate involves the formation of N-Boc-protected anilines through palladium-catalyzed synthesis .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-8(2)11(15-13(20)21-14(3,4)5)12(19)22-16-9(17)6-7-10(16)18/h8,11H,6-7H2,1-5H3,(H,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBDBYGSGKMZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3392-12-9
Record name NSC164060
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164060
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-butyl (S)-[1-[[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl]-2-methylpropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.215
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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